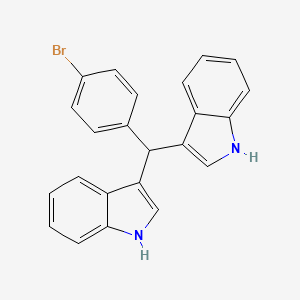

3,3'-((4-Bromophenyl)methylene)bis(1H-indole)

Descripción general

Descripción

3,3’-((4-Bromophenyl)methylene)bis(1H-indole): is a compound belonging to the bis(indolyl)methane family. These compounds are characterized by the presence of two indole units connected via a methylene bridge to a substituted aromatic ring. The indole moiety is a significant heterocyclic system in natural products and drugs, known for its diverse biological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-((4-Bromophenyl)methylene)bis(1H-indole) typically involves the condensation of indole with an aromatic aldehyde, in this case, 4-bromobenzaldehyde. The reaction is often catalyzed by acids such as hydrochloric acid or sulfuric acid. A green synthesis approach involves using deep eutectic solvents and electrochemical methods, which offer mild reaction conditions and high yields .

Industrial Production Methods: Industrial production methods for bis(indolyl)methane derivatives often utilize metal catalysts to improve yield and reduce reaction times. Catalysts such as RuCl3, NiI2, and hydrated ferric sulfate have been reported to be effective .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Bis(indolyl)methane derivatives can undergo oxidation reactions, often resulting in the formation of quinonoid structures.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Electrophilic substitution reactions are common, especially at the indole nitrogen or the aromatic ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products:

Oxidation: Quinonoid bis(indolyl)methanes.

Reduction: Dihydro bis(indolyl)methanes.

Substitution: Halogenated bis(indolyl)methanes.

Aplicaciones Científicas De Investigación

Chemistry: Bis(indolyl)methane derivatives are used as building blocks in organic synthesis and as ligands in coordination chemistry .

Biology: These compounds exhibit significant biological activities, including anticancer, antibacterial, antifungal, and antioxidant properties .

Medicine: In medicinal chemistry, bis(indolyl)methane derivatives are explored for their potential as therapeutic agents against various diseases, including cancer and microbial infections .

Industry: In the industrial sector, these compounds are used in the development of dyes, pigments, and as intermediates in the synthesis of other complex molecules .

Mecanismo De Acción

The biological activity of 3,3’-((4-Bromophenyl)methylene)bis(1H-indole) is primarily attributed to its ability to interact with various molecular targets. The indole moiety can bind to multiple receptors, enzymes, and DNA, influencing cellular pathways and processes. For instance, it can inhibit enzymes like human carboxylesterase 2, which plays a role in drug metabolism .

Comparación Con Compuestos Similares

- 3,3’-((4-Methoxyphenyl)methylene)bis(1H-indole)

- 3,3’-((4-Chlorophenyl)methylene)bis(1H-indole)

- 3,3’-((4-Methylphenyl)methylene)bis(1H-indole)

Uniqueness: The presence of the 4-bromophenyl group in 3,3’-((4-Bromophenyl)methylene)bis(1H-indole) imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other bis(indolyl)methane derivatives with different substituents .

Actividad Biológica

Overview

3,3'-((4-Bromophenyl)methylene)bis(1H-indole), with CAS Number 540729-21-3, is a compound belonging to the bis(indolyl)methane family. This class of compounds is known for its diverse biological activities due to the presence of two indole units connected via a methylene bridge to a substituted aromatic ring. The indole moiety is significant in natural products and pharmaceuticals, exhibiting various bioactivities including antimicrobial, anticancer, and anti-inflammatory effects.

The biological activity of 3,3'-((4-Bromophenyl)methylene)bis(1H-indole) is primarily attributed to its ability to interact with multiple molecular targets. The compound can bind to various receptors, enzymes, and DNA, influencing cellular pathways. Notably, it has shown potential in inhibiting enzymes such as human carboxylesterase 2, which is involved in drug metabolism.

Antimicrobial Activity

Research indicates that derivatives of bis(indolyl)methanes exhibit significant antimicrobial properties. For instance, studies have reported minimum inhibitory concentration (MIC) values for related compounds ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 3,3'-((4-Bromophenyl)methylene)bis(1H-indole) | TBD | TBD |

| Other derivatives | 0.22 - 0.25 | Staphylococcus aureus, Staphylococcus epidermidis |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, it has been shown to reduce the growth of cancer cell lines such as HOP-92 (lung), A498 (renal), and MDAMB-231 (breast) through mechanisms that may involve apoptosis induction and cell cycle arrest .

Case Study:

In a study conducted by Maciejewska et al., bis(indolyl)methanes were tested against several cancer cell lines, demonstrating significant cytotoxic effects. The results indicated that the presence of the bromophenyl group enhances the compound's reactivity towards carbon electrophiles, leading to improved biological activity .

Comparative Analysis

The unique electronic and steric properties imparted by the 4-bromophenyl group distinguish 3,3'-((4-Bromophenyl)methylene)bis(1H-indole) from other similar compounds. For instance:

| Compound | Substituent | Notable Activity |

|---|---|---|

| 3,3'-((4-Bromophenyl)methylene)bis(1H-indole) | 4-bromophenyl | Enhanced reactivity |

| 3,3'-((4-Methoxyphenyl)methylene)bis(1H-indole) | 4-methoxyphenyl | Moderate activity |

| 3,3'-((4-Chlorophenyl)methylene)bis(1H-indole) | 4-chlorophenyl | Lower activity |

Propiedades

IUPAC Name |

3-[(4-bromophenyl)-(1H-indol-3-yl)methyl]-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17BrN2/c24-16-11-9-15(10-12-16)23(19-13-25-21-7-3-1-5-17(19)21)20-14-26-22-8-4-2-6-18(20)22/h1-14,23,25-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGCBPXXSGYHFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(C3=CC=C(C=C3)Br)C4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.